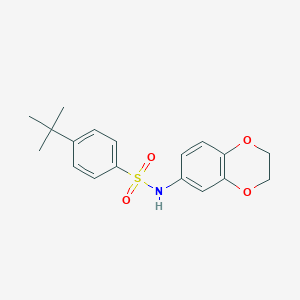

4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-N-). They are famously known for their use in antimicrobial drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine. The tert-butyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The compound contains a benzodioxin ring, which is a type of oxygen-containing heterocycle. It also has a sulfonamide group attached to a benzene ring, which is substituted with a tert-butyl group .Chemical Reactions Analysis

As a sulfonamide, this compound might participate in reactions typical for this class of compounds, such as hydrolysis or substitution reactions. The benzodioxin ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally solid at room temperature, and their solubility in water can vary .Scientific Research Applications

Antibacterial and Enzyme Inhibition Potential

Research has explored the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, highlighting their antibacterial properties and moderate enzyme inhibitory activities. These derivatives have been synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride, followed by further substitution to achieve various N-substituted forms. Spectral techniques such as IR, 1H NMR, and EIMS confirmed the structures of the synthesized derivatives, which were then screened for their antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

Another study focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, examining their ability to inhibit bacterial biofilms and their cytotoxic effects. The research involved reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, followed by reactions with alkyl/aralkyl halides. The synthesized compounds demonstrated suitable inhibitory action against biofilms formed by Escherichia coli and Bacillus subtilis, with only mild cytotoxicity observed (Abbasi et al., 2020).

Therapeutic Applications for Chronic Diseases

Research into N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides revealed their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes. This study synthesized a series of these compounds and evaluated their enzyme inhibition efficacy, finding moderate inhibitory potential against acetylcholinesterase and α-glucosidase, suggesting their applicability in managing these chronic conditions (Abbasi et al., 2019).

Insecticidal Activity

A different avenue of research has been the exploration of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including those with a 2,3-dihydro-1,4-benzodioxine moiety, for their insecticidal activities. These studies have produced compounds showing high insecticidal activities, potentially offering new avenues for pest control strategies (Sawada et al., 2003).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial and antidiabetic effects .

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that multiple pathways might be affected.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

The study of sulfonamides and their derivatives continues to be an active area of research, particularly in the development of new antimicrobial agents. This compound, with its combination of a sulfonamide group and a benzodioxin ring, could potentially have interesting biological activity worth exploring .

properties

IUPAC Name |

4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(2,3)13-4-7-15(8-5-13)24(20,21)19-14-6-9-16-17(12-14)23-11-10-22-16/h4-9,12,19H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUZUYMSTWKISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B380627.png)

![3-(3,4-dimethoxyphenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B380642.png)

![Ethyl 8-chloro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B380644.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B380649.png)

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380651.png)

![2-amino-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B380652.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B380654.png)